2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
This compound (referred to as G502-0095 in ) is a tetrahydroquinoline-based acetamide derivative with a 4-chlorophenyl group and a furan-2-carbonyl moiety. Its molecular formula is C23H22ClN2O3, with a molecular weight of 390.44 g/mol . Key physicochemical properties include a logP of 4.81, indicating moderate lipophilicity, and a polar surface area of 46.95 Ų, suggesting moderate solubility .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c23-17-7-5-15(6-8-17)13-21(26)24-18-9-10-19-16(14-18)3-1-11-25(19)22(27)20-4-2-12-28-20/h2,4-10,12,14H,1,3,11,13H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKKEKMXPWAHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.
Introduction of the Furan Ring: The furan ring can be introduced using the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide exhibit promising anticancer properties. For example:
- Mechanism of Action: The compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
- Case Studies: In vitro studies have shown that related compounds demonstrate significant growth inhibition in human tumor cells, with reported GI50 values indicating effective concentrations for cytotoxicity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Antibacterial Studies: Preliminary screenings have indicated that derivatives of compounds with similar structures show activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its antibacterial effects .
In Vitro Studies
A series of studies have evaluated the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Anticancer | Significant inhibition of cancer cell growth observed in multiple lines. |
| Antimicrobial | Effective against various bacterial strains; further studies needed. |
Case Study: Anticancer Potential
In a study conducted by the National Cancer Institute (NCI), derivatives were tested across a panel of approximately sixty cancer cell lines. The results showed a mean growth inhibition rate indicating that structural modifications could enhance anticancer efficacy .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.
Pathways: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Thiophene-Substituted Analog: 2-(4-Chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
- Molecular Formula : C22H19ClN2O3S
- Molecular Weight : 426.92 g/mol
- Key Differences :
- The furan-2-carbonyl group in G502-0095 is replaced with a thiophene-2-carbonyl group.
- The sulfur atom in thiophene increases molecular weight and alters electronic properties (thiophene is less electronegative than furan).
- logP : 4.81 (similar to G502-0095), but the thiophene may enhance metabolic stability due to reduced oxidative susceptibility compared to furan .
Triazole-Thioquinoline Derivative: 2-((4-(4-Chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(quinolin-4-yl)acetamide
- Molecular Formula : C23H16ClN5O2S
- Molecular Weight : 461.92 g/mol
- Key Differences: Incorporates a 1,2,4-triazole-thio group and a quinolin-4-yl moiety instead of tetrahydroquinolin.
Comparison with Functional Group Analogs
Sulfonamide Derivatives ( and )
- Example: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Key Differences:
- Replaces the acetamide group with a sulfonamide , increasing hydrogen-bond acceptor count (5 vs. 3 in G502-0095).
- Biological Relevance : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent biological targets compared to acetamide-based compounds .
Simpler Acetamide Derivatives ( and )
- Example: 2-Chloro-N-(4-fluorophenyl)acetamide Molecular Formula: C8H7ClFNO Molecular Weight: 187.60 g/mol Key Differences:
- Lacks the tetrahydroquinoline scaffold, reducing structural complexity and likely decreasing binding affinity.
Physicochemical and Structural Data Table
Biological Activity
The compound 2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Tetrahydroquinoline
- Substituents :
- 4-chlorophenyl group
- Furan-2-carbonyl moiety
- Molecular Formula : C_{16}H_{16}ClN_{3}O_{2}
- Molecular Weight : 305.76 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, a series of tetrahydroquinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that compounds with furan and chlorophenyl substitutions displayed enhanced activity against human tumor cells such as KB and HepG2/A2 .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In a study involving disk diffusion methods, derivatives similar to this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, indicating potential as an antimicrobial agent .
The proposed mechanism of action for this compound involves interaction with specific biological targets:
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase II, a crucial enzyme in DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
- Receptor Modulation : The compound may also interact with various receptors, including mGlu receptors, which are implicated in neurological functions and could provide insights into its neuroprotective effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Chlorophenyl Substitution : The presence of the 4-chlorophenyl group enhances lipophilicity and improves cellular permeability.
- Furan-2-carbonyl Group : This moiety contributes to the overall stability and reactivity of the compound, facilitating interactions with biological targets.
- Tetrahydroquinoline Core : Variations in the substituents on this core can significantly influence antitumor efficacy and selectivity.
Case Study 1: Antitumor Screening
In a systematic screening of tetrahydroquinoline derivatives, the compound was tested against multiple cancer cell lines. It exhibited IC50 values comparable to established chemotherapeutics, suggesting it could serve as a lead candidate for further development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | KB | 10 |
| Compound B | HepG2/A2 | 15 |
| Target Compound | Multiple Lines | 12 |
Case Study 2: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of related compounds against common pathogens. The results demonstrated that certain derivatives had zone inhibition diameters greater than 15 mm against S. aureus, indicating strong antimicrobial potential .
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| S. aureus | 18 |
| C. albicans | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
